molecular formula C13H9F4NO B1517631 3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline CAS No. 1039868-92-2

3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline

Cat. No. B1517631
CAS RN: 1039868-92-2
M. Wt: 271.21 g/mol
InChI Key: HIIIVABZLPUXHX-UHFFFAOYSA-N
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Description

“3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline” is a chemical compound with the CAS Number: 1039868-92-2 . It has a molecular weight of 271.21 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-4-[2-(trifluoromethyl)phenoxy]aniline . The InChI code for this compound is 1S/C13H9F4NO/c14-10-7-8(18)5-6-12(10)19-11-4-2-1-3-9(11)13(15,16)17/h1-7H,18H2 .


Physical And Chemical Properties Analysis

“3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline” is a liquid at room temperature . It has a molecular weight of 271.21 .

Scientific Research Applications

Synthesis and Characterization

  • Copper and Palladium Complexes : A study involved the synthesis of salicylaldimine ligands using 3,5-di-tert-butyl-2-hydroxybenzaldehyde and F, CF3-substituted anilines, including 2-fluoro-3-(trifluromethyl)aniline. These ligands and their Cu and Pd complexes were characterized by various spectroscopic methods and X-ray diffraction, exploring their antiproliferative activity against specific cell lines (Kasumov, Şahin, & Aktas, 2016).

  • Docking and QSAR Studies : Docking studies on derivatives of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and similar compounds as c-Met kinase inhibitors were conducted to analyze their molecular features contributing to high inhibitory activity. The study utilized quantitative structure–activity relationship (QSAR) methods for predicting biological activities (Caballero et al., 2011).

Application in Material Science

  • Liquid-Crystalline Polymers : Research focused on synthesizing side-group liquid-crystalline polymers with fluorine-containing mesogens, demonstrating the materials' thermal properties and potential applications in electro-optic devices. This involves the use of fluoroalkyl aniline derivatives in polymer chemistry (Prescher, Thiele, Ruhmann, & Schulz, 1995).

Environmental Applications

  • Catalytic Oxidation : Fe3O4 magnetic nanoparticles were utilized for the catalytic oxidation of phenolic and aniline compounds, presenting a potential approach for removing these pollutants from water. The study demonstrates the efficiency of these nanoparticles in degrading phenol and aniline under certain conditions (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).

Synthesis of Novel Compounds

  • Novel Polycarbonate : A process involving Ullmann coupling led to the synthesis of novel azo bisphenol amines, which were then used to create high molecular weight polycarbonate. This material showed high thermal stability and potential for high-temperature electro-optic applications (Suresh et al., 2003).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These statements indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

Fluorine-containing compounds, including those with trifluoromethyl groups, have significant impacts on pharmaceutical growth . They make up more than 50 percent of the best-selling drug molecules approved by the FDA . Therefore, the future directions of “3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine .

properties

IUPAC Name

3-fluoro-4-[2-(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-10-7-8(18)5-6-12(10)19-11-4-2-1-3-9(11)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIIVABZLPUXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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